

A Comparative Analysis of Antiviral Resistance: Remdesivir vs. Favipiravir

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For Immediate Release

[City, State] – [Date] – A comprehensive comparison of the resistance profiles of two prominent antiviral agents, Remdesivir and Favipiravir, reveals distinct characteristics in their mechanisms of action and the development of viral resistance. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data to provide an objective analysis of their performance against viral threats, with a focus on SARS-CoV-2 for Remdesivir and influenza virus for Favipiravir, reflecting the bulk of current research.

Executive Summary

Remdesivir, a nucleotide analog prodrug, has demonstrated a high barrier to resistance for SARS-CoV-2 in both in vitro and clinical settings.[1][2][3] While resistance-associated mutations in the viral RNA-dependent RNA polymerase (RdRp) have been identified, they generally confer low-level resistance and can come at a fitness cost to the virus.[1][4] In contrast, studies on Favipiravir, a broad-spectrum antiviral, have successfully induced robust resistance in influenza A virus in laboratory settings through specific mutations in its polymerase complex. The clinical emergence of Favipiravir resistance has not been widely reported, but the potential for resistance development exists.

Comparative Resistance Profiles

The following tables summarize the key resistance data for Remdesivir and Favipiravir based on in vitro studies.



Table 1: Remdesivir Resistance Profile in SARS-CoV-2

Mutation(s) in NSP12 (RdRp)	Fold-Change in EC50 (Resistance Level)	Associated Fitness Cost	Reference(s)
V166L	1.5 - 2.3-fold	Decreased viral fitness	
E802D	~2 to 6-fold	May have a fitness cost	
S759A	7 to 9-fold	Replication defect observed	
V792I	Up to 38-fold (in combination with S759A in MHV)	Replication defect observed	
C799F	2.5-fold	Not specified	
A376V	12.6-fold	Reduced fitness in vitro	

Table 2: Favipiravir Resistance Profile in Influenza A Virus

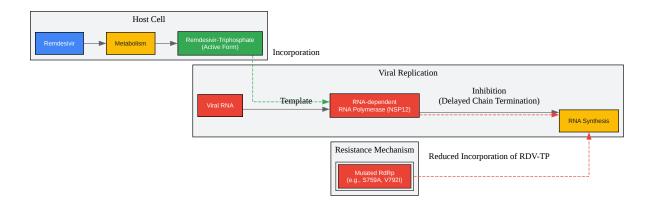
Mutation(s) in Polymerase Complex	Fold-Change in EC50 (Resistance Level)	Associated Fitness Cost	Reference(s)
K229R in PB1	Confers resistance	Cost to polymerase activity and viral fitness	
K229R in PB1 + P653L in PA	Confers robust resistance	P653L compensates for the fitness cost of K229R	-

Mechanisms of Action and Resistance



Remdesivir

Remdesivir is a prodrug that is metabolized into its active triphosphate form, which acts as an adenosine analog. It is incorporated into the nascent viral RNA chain by the RdRp, leading to delayed chain termination and inhibition of viral replication. Resistance to Remdesivir primarily arises from mutations in the RdRp (NSP12) that reduce the enzyme's preference for the drug's active metabolite.



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Mechanism of action and resistance for Remdesivir.

Favipiravir

Favipiravir is also a prodrug that is converted to its active ribofuranosyl-5'-triphosphate form (Favipiravir-RTP). It is recognized as a purine nucleotide by the viral RdRp and can be incorporated into the growing RNA strand. This incorporation can lead to lethal mutagenesis, causing an accumulation of errors in the viral genome that are catastrophic for the virus.

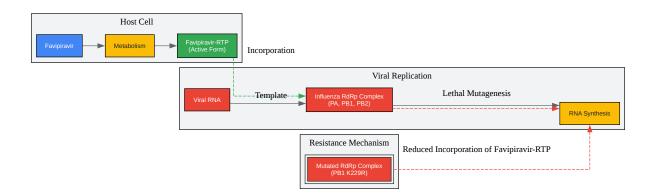




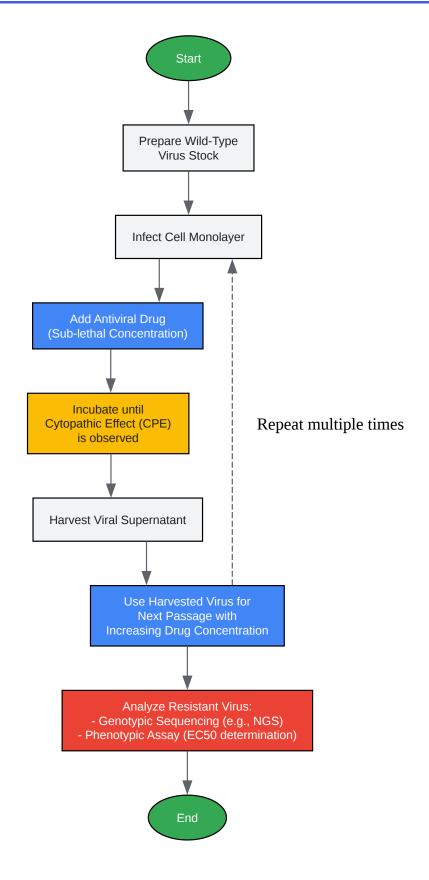


Resistance in influenza virus has been linked to a mutation in the PB1 subunit of the RdRp that likely reduces the incorporation of Favipiravir-RTP.









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